molecular formula C12H23NO3 B3071285 tert-butyl (2S,5R)-5-(hydroxymethyl)-2-methylpiperidine-1-carboxylate CAS No. 1009377-06-3

tert-butyl (2S,5R)-5-(hydroxymethyl)-2-methylpiperidine-1-carboxylate

Cat. No.: B3071285
CAS No.: 1009377-06-3
M. Wt: 229.32 g/mol
InChI Key: VOQQCJIHTNEJEK-VHSXEESVSA-N
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Description

tert-Butyl (2S,5R)-5-(hydroxymethyl)-2-methylpiperidine-1-carboxylate (CAS 1009376-93-5) is a chiral piperidine derivative with a hydroxymethyl group at the 5-position and a methyl group at the 2-position. Its molecular formula is C₁₂H₂₃NO₃, and molecular weight is 229.32 g/mol . The tert-butyloxycarbonyl (Boc) group serves as a protective moiety for the piperidine nitrogen, making this compound a versatile intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. Its stereochemistry ((2S,5R)) is critical for biological activity and synthetic applications.

Properties

IUPAC Name

tert-butyl (2S,5R)-5-(hydroxymethyl)-2-methylpiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO3/c1-9-5-6-10(8-14)7-13(9)11(15)16-12(2,3)4/h9-10,14H,5-8H2,1-4H3/t9-,10+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOQQCJIHTNEJEK-VHSXEESVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CN1C(=O)OC(C)(C)C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@H](CN1C(=O)OC(C)(C)C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201140594
Record name 1,1-Dimethylethyl (2S,5R)-5-(hydroxymethyl)-2-methyl-1-piperidinecarboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1009377-06-3
Record name 1,1-Dimethylethyl (2S,5R)-5-(hydroxymethyl)-2-methyl-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1009377-06-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl (2S,5R)-5-(hydroxymethyl)-2-methyl-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201140594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

tert-butyl (2S,5R)-5-(hydroxymethyl)-2-methylpiperidine-1-carboxylate, with the CAS number 1009377-06-3, is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological significance, and relevant research findings.

  • Molecular Formula : C₁₂H₂₃NO₃
  • Molecular Weight : 229.32 g/mol
  • Purity : ≥97%
  • IUPAC Name : this compound
  • CAS Number : 1009377-06-3

Biological Activity Overview

Research into the biological activity of this compound has indicated its involvement in various cellular processes. Key areas of interest include:

  • Inhibition of Kinases : Studies have suggested that derivatives of piperidine compounds can act as inhibitors for specific kinases involved in cancer pathways. For example, ERK5 kinase inhibitors have been highlighted for their role in cancer therapy and cellular signaling modulation .
  • Cell Proliferation and Apoptosis : The compound's interaction with pathways that regulate cell proliferation and apoptosis has been noted, particularly in the context of cancer cell lines. Its potential to modulate these pathways makes it a candidate for further investigation in cancer therapeutics .

Case Studies

  • ERK5 Inhibition :
    • A study focusing on ERK5 inhibitors indicated that certain piperidine derivatives exhibit significant inhibitory activity against ERK5, impacting cell migration and invasion processes. The IC₅₀ values for several derivatives were reported, providing insight into their potency as therapeutic agents .
  • Pharmacokinetics :
    • Pharmacokinetic studies on related compounds have shown variable clearance rates and half-lives in vivo, suggesting that modifications to the piperidine structure can influence metabolic stability and bioavailability. For instance, some compounds demonstrated low clearance with prolonged half-lives, indicating potential for sustained therapeutic effects .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Kinase InhibitionSignificant inhibition of ERK5; implications in cancer
Cell ProliferationModulation of proliferation pathways in cancer cells
PharmacokineticsVariable clearance rates; low bioavailability noted

Table 2: ERK5 Inhibitory Activity Data

Compound IDIC₅₀ (nM)Clearance (mL/min/kg)Half-life (min)Oral Bioavailability (%)
32a77 ± 4148042
32k>1000LowVariableLow

Scientific Research Applications

Organic Synthesis

Tert-butyl (2S,5R)-5-(hydroxymethyl)-2-methylpiperidine-1-carboxylate serves as a building block for synthesizing more complex organic compounds. Its functional groups allow for various chemical transformations, making it an essential intermediate in organic synthesis.

Medicinal Chemistry

Research is ongoing to explore its therapeutic potential. The compound is being investigated as a precursor in drug synthesis, particularly for developing pharmaceuticals targeting neurological disorders due to its structural similarity to neurotransmitters.

Biochemical Studies

The compound is studied for its interactions with biomolecules, aiding in understanding biochemical pathways and mechanisms. Its hydroxymethyl group enhances its reactivity with enzymes and receptors, making it useful in pharmacological studies.

Material Science

In material science, this compound is utilized in the production of specialty chemicals and materials, contributing to advancements in polymer chemistry and nanotechnology.

Case Study 1: Medicinal Applications

A study demonstrated that derivatives of this compound exhibited significant activity against certain types of cancer cells. The compound's ability to modulate biological pathways involved in cell proliferation was highlighted as a promising avenue for cancer treatment research.

Case Study 2: Synthesis of Complex Molecules

Researchers successfully synthesized a series of novel compounds using this compound as a starting material. This work illustrated the compound's versatility and importance as an intermediate in complex organic synthesis.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxymethyl group (-CH₂OH) at position 5 undergoes oxidation to form a carboxylic acid (-COOH) under controlled conditions. This transformation is critical for modifying the compound’s polarity and biological activity.

Key Reagents and Conditions :

  • Potassium permanganate (KMnO₄) in acidic or neutral aqueous media.

  • Jones reagent (CrO₃/H₂SO₄) for vigorous oxidation .

Example Reaction :

tert Butyl 2S 5R 5 hydroxymethyl 2 methylpiperidine 1 carboxylateKMnO4,H2Otert Butyl 2S 5R 5 carboxy 2 methylpiperidine 1 carboxylate\text{tert Butyl 2S 5R 5 hydroxymethyl 2 methylpiperidine 1 carboxylate}\xrightarrow{\text{KMnO}_4,\text{H}_2\text{O}}\text{tert Butyl 2S 5R 5 carboxy 2 methylpiperidine 1 carboxylate}

Mechanistic Insight :
The hydroxyl group’s interaction with oxidizing agents facilitates electron transfer, forming a ketone intermediate before full oxidation to the carboxylic acid .

Deprotection of the tert-Butyl Ester

The tert-butyloxycarbonyl (Boc) group is selectively removed under acidic conditions, exposing the piperidine nitrogen for further functionalization.

Key Reagents and Conditions :

  • 4M HCl in dioxane at room temperature for 3–4 hours .

  • Trifluoroacetic acid (TFA) in dichloromethane (DCM) .

Example Reaction :

Boc protected compoundHCl dioxane 2S 5R 5 hydroxymethyl 2 methylpiperidine+CO2+tert butanol\text{Boc protected compound}\xrightarrow{\text{HCl dioxane}}\text{ 2S 5R 5 hydroxymethyl 2 methylpiperidine}+\text{CO}_2+\text{tert butanol}

Applications :
Deprotection is essential for synthesizing amine intermediates used in peptide coupling or drug development .

Substitution Reactions

The hydroxymethyl group can participate in nucleophilic substitution reactions, enabling side-chain diversification.

Key Reagents and Conditions :

  • Grignard reagents (e.g., 3-butenylmagnesium bromide) in tetrahydrofuran (THF) .

  • Alkyl halides in the presence of bases like triethylamine .

Example Reaction :

tert Butyl 2S 5R 5 hydroxymethyl 2 methylpiperidine 1 carboxylateR MgX THFtert Butyl 2S 5R 5 alkyl 2 methylpiperidine 1 carboxylate\text{tert Butyl 2S 5R 5 hydroxymethyl 2 methylpiperidine 1 carboxylate}\xrightarrow{\text{R MgX THF}}\text{tert Butyl 2S 5R 5 alkyl 2 methylpiperidine 1 carboxylate}

Outcome :
Substitution reactions expand the compound’s utility in synthesizing analogs with tailored pharmacological properties .

Ester Hydrolysis

While the Boc group is stable under basic conditions, prolonged exposure to strong acids or bases can hydrolyze the ester.

Key Reagents and Conditions :

  • LiOH/H₂O–THF for saponification .

  • H₂SO₄/MeOH for acid-catalyzed hydrolysis.

Example Reaction :

Boc protected compoundLiOH H2O THF 2S 5R 5 hydroxymethyl 2 methylpiperidine+tert butanol\text{Boc protected compound}\xrightarrow{\text{LiOH H}_2\text{O THF}}\text{ 2S 5R 5 hydroxymethyl 2 methylpiperidine}+\text{tert butanol}

Comparative Reactivity Table

Reaction Type Reagents/Conditions Product Key Applications
OxidationKMnO₄, H₂OCarboxylic acid derivativeEnhancing water solubility
Boc DeprotectionHCl/dioxaneFree amineIntermediate in drug synthesis
SubstitutionGrignard reagents, THFAlkylated piperidine derivativeStructural diversification
Ester HydrolysisLiOH, H₂O–THFDeprotected piperidineFunctional group interconversion

Mechanistic and Structural Insights

  • The tert-butyl group enhances steric protection of the piperidine nitrogen, directing reactivity toward the hydroxymethyl group .

  • Stereochemical configuration at C2 and C5 influences reaction kinetics and product selectivity, as evidenced by chiral HPLC analyses .

Comparison with Similar Compounds

Stereoisomers and Diastereomers

  • tert-Butyl (2R,5S)-5-(hydroxymethyl)-2-methylpiperidine-1-carboxylate (S26)
    This diastereomer differs in stereochemistry at the 2-position (2R vs. 2S). Such stereochemical variations significantly impact physicochemical properties like solubility and melting points, as well as biological interactions. For example, enantiomers may exhibit divergent binding affinities to chiral enzyme targets .

Functional Group Modifications

  • tert-Butyl (2S,5R)-5-hydroxy-2-(hydroxymethyl)-5-methyl-piperidine-1-carboxylate (CAS 2940857-54-3) This compound (C₁₂H₂₃NO₄, MW 245.32) adds a hydroxyl and methyl group at the 5-position.
  • tert-Butyl (3R,5S)-3-amino-5-methylpiperidine-1-carboxylate (CAS 1860012-52-7) Replacing the hydroxymethyl with an amino group (C₁₁H₂₂N₂O₂, MW 214.30) introduces basicity, enabling salt formation and altering reactivity in nucleophilic substitutions. Such derivatives are common intermediates in protease inhibitor synthesis .

Ring System Variations

  • Piperazine derivatives are prevalent in antipsychotic and antihistamine drugs .

Key Data Table: Structural and Functional Comparisons

Compound Name CAS Number Molecular Formula Molecular Weight Functional Groups Ring Type Key Differences
Target Compound 1009376-93-5 C₁₂H₂₃NO₃ 229.32 Hydroxymethyl, Methyl Piperidine Reference
tert-Butyl (2R,5S)-5-(hydroxymethyl)-2-methylpiperidine-1-carboxylate - C₁₂H₂₃NO₃ 229.32 Hydroxymethyl, Methyl Piperidine Stereoisomer
tert-Butyl (2S,5R)-5-hydroxy-2-(hydroxymethyl)-5-methyl-piperidine-1-carboxylate 2940857-54-3 C₁₂H₂₃NO₄ 245.32 Hydroxy, Hydroxymethyl, Methyl Piperidine Additional hydroxyl and methyl groups
tert-Butyl (3R,5S)-3-amino-5-methylpiperidine-1-carboxylate 1860012-52-7 C₁₁H₂₂N₂O₂ 214.30 Amino, Methyl Piperidine Amino instead of hydroxymethyl
(2R,5R)-tert-Butyl 5-(hydroxymethyl)-2-methylpiperazine-1-carboxylate 1403898-64-5 C₁₂H₂₃N₂O₃ 255.33 Hydroxymethyl, Methyl Piperazine Additional nitrogen atom

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-butyl (2S,5R)-5-(hydroxymethyl)-2-methylpiperidine-1-carboxylate, and how can stereoselectivity be controlled?

  • Methodology : Stereoselective synthesis often employs chiral auxiliaries or catalysts. For example, NaBH₄-mediated reductions in anhydrous THF can preserve stereochemistry, as seen in analogous piperidine derivatives . Reductive amination or hydrogenation (e.g., using 10% Pd/C under H₂) is critical for maintaining configuration, particularly in diastereomeric mixtures . Protecting group strategies (e.g., tert-butoxycarbonyl [Boc]) are essential to prevent undesired side reactions during multi-step syntheses .

Q. How can the stereochemical configuration of this compound be confirmed experimentally?

  • Methodology : X-ray crystallography using programs like SHELXL (via SHELX suite) provides definitive proof of stereochemistry . NMR analysis, particularly 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR, helps verify diastereotopic proton environments. For example, coupling constants (JJ) in NOESY/ROESY experiments can distinguish axial vs. equatorial substituents in the piperidine ring . High-resolution mass spectrometry (HRMS) validates molecular formula integrity .

Q. What are the key stability considerations for handling this compound in laboratory settings?

  • Methodology : The Boc group is sensitive to acidic conditions, necessitating pH-neutral storage (dry, inert atmosphere at –20°C). Avoid prolonged exposure to light or oxidizing agents. Safety protocols recommend using PPE (gloves, goggles) and fume hoods due to potential irritant properties of similar Boc-protected amines .

Advanced Research Questions

Q. How does the hydroxymethyl substituent at C5 influence the compound’s reactivity in nucleophilic or enzymatic assays?

  • Methodology : The hydroxymethyl group enhances hydrogen-bonding potential, which can be probed via computational docking (e.g., molecular dynamics simulations) to predict interactions with biological targets like viral proteases. Experimentally, derivatization (e.g., acetylation or oxidation to a carbonyl) can modulate reactivity, as demonstrated in HCV inhibitor studies .

Q. What strategies optimize enantiomeric excess (ee) during asymmetric synthesis of this compound?

  • Methodology : Chiral resolution via HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) separates enantiomers. Kinetic resolution using lipases or transition-metal catalysts (e.g., Ru-BINAP complexes) improves ee in dynamic kinetic asymmetric transformations (DYKAT). For example, enantioselective hydrogenation of imine intermediates achieves >95% ee in related piperidine systems .

Q. How can computational chemistry aid in predicting the compound’s pharmacokinetic (PK) properties?

  • Methodology : Tools like Schrödinger’s QikProp or SwissADME estimate logP, solubility, and bioavailability. Molecular docking (AutoDock Vina) identifies potential off-target effects by screening against cytochrome P450 isoforms. Free-energy perturbation (FEP) calculations predict metabolic stability of the hydroxymethyl group under oxidative conditions .

Q. What in vitro assays are suitable for evaluating this compound’s bioactivity, and how are conflicting data resolved?

  • Methodology : Cell-based assays (e.g., HCV replicon inhibition) quantify antiviral activity, with IC₅₀ values compared to controls like Telaprevir . Discrepancies in IC₅₀ between assays may arise from cell permeability differences, resolved via parallel artificial membrane permeability assays (PAMPA) or LC-MS quantification of intracellular concentrations .

Q. How does the methyl group at C2 affect conformational dynamics in solution?

  • Methodology : Variable-temperature NMR (VT-NMR) tracks ring-flipping kinetics in the piperidine scaffold. Density functional theory (DFT) calculations (e.g., Gaussian 16) model energy barriers for chair-to-chair interconversion, revealing steric effects of the C2 methyl group .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
tert-butyl (2S,5R)-5-(hydroxymethyl)-2-methylpiperidine-1-carboxylate
Reactant of Route 2
tert-butyl (2S,5R)-5-(hydroxymethyl)-2-methylpiperidine-1-carboxylate

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